1,3,5-Triphenylpyrazole-4-carboxylic acid

Catalog No.
S15818811
CAS No.
53685-84-0
M.F
C22H16N2O2
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triphenylpyrazole-4-carboxylic acid

CAS Number

53685-84-0

Product Name

1,3,5-Triphenylpyrazole-4-carboxylic acid

IUPAC Name

1,3,5-triphenylpyrazole-4-carboxylic acid

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C22H16N2O2/c25-22(26)19-20(16-10-4-1-5-11-16)23-24(18-14-8-3-9-15-18)21(19)17-12-6-2-7-13-17/h1-15H,(H,25,26)

InChI Key

GCTLKHDBDJHVPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

1,3,5-Triphenylpyrazole-4-carboxylic acid is an organic compound characterized by its unique structure, which consists of a pyrazole ring substituted with three phenyl groups and a carboxylic acid functional group. Its molecular formula is C22H16N2O2, with a molecular weight of approximately 340.38 g/mol . The compound's distinct substitution pattern contributes to its notable chemical and biological properties, making it a subject of interest in various fields of research.

The reactivity of 1,3,5-triphenylpyrazole-4-carboxylic acid can be attributed to the presence of the carboxylic acid group, which can undergo typical reactions such as:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Amidation: The acid can react with amines to form amides.

These reactions enable the synthesis of derivatives that may exhibit enhanced or modified biological activities.

Research has indicated that 1,3,5-triphenylpyrazole-4-carboxylic acid possesses various biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of certain enzyme activities. The compound may also exhibit antimicrobial properties, making it relevant for pharmaceutical applications .

Several methods have been developed for synthesizing 1,3,5-triphenylpyrazole-4-carboxylic acid:

  • Condensation Reactions: One common approach involves the condensation of hydrazine derivatives with appropriate carbonyl compounds followed by carboxylation.
  • Multi-step Synthesis: This may include the formation of the pyrazole ring followed by subsequent substitution reactions to introduce the phenyl groups and the carboxylic acid moiety.

These synthetic routes often require careful control of reaction conditions to achieve high yields and purity.

1,3,5-Triphenylpyrazole-4-carboxylic acid finds applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it is considered for drug development targeting inflammation and microbial infections.
  • Agriculture: It may be utilized in developing agrochemicals due to its potential effects on plant growth or pest resistance.
  • Materials Science: The compound's unique structure allows exploration in creating novel materials with specific properties.

Studies on the interactions of 1,3,5-triphenylpyrazole-4-carboxylic acid with biological systems have revealed insights into its mechanism of action. Research indicates that it may interact with specific enzyme targets or receptors within cells, leading to its observed biological effects. Further studies are needed to elucidate these interactions fully and assess their implications for therapeutic applications .

Several compounds share structural similarities with 1,3,5-triphenylpyrazole-4-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1,3-DiphenylpyrazoleC18H14N2Lacks carboxylic acid group; different reactivity.
1-Methyl-3-phenylpyrazoleC16H16N2Methyl substitution alters properties significantly.
Ethyl 1,3,5-triphenylpyrazole-4-carboxylateC24H20N2OEster derivative; different solubility and activity.

The uniqueness of 1,3,5-triphenylpyrazole-4-carboxylic acid lies in its specific substitution pattern and functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

340.121177757 g/mol

Monoisotopic Mass

340.121177757 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-15

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